N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 6-ethoxy-2-methylpyrimidin-4-yl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine core is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 3-chlorophenyl group.
Introduction of the Pyrimidinyl Group: The final step involves the reaction of the intermediate with 6-ethoxy-2-methylpyrimidin-4-yl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups on the pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Oxidized derivatives of the ethoxy and methyl groups.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)piperazine: Lacks the pyrimidinyl group but shares the piperazine and chlorophenyl moieties.
4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine: Similar structure but without the chlorophenyl group.
Uniqueness
N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the 3-chlorophenyl and 6-ethoxy-2-methylpyrimidin-4-yl groups in the piperazine scaffold distinguishes it from other related compounds, potentially leading to unique interactions and effects in various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-7-9-24(10-8-23)18(25)22-15-6-4-5-14(19)11-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISPPIHOLYFOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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